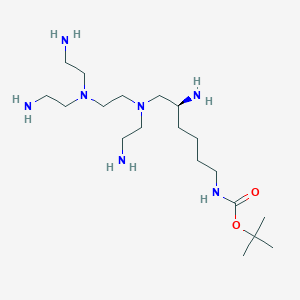
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate typically involves multiple steps:
Protection of the amine group: The initial step involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the intermediate: The protected amine is then reacted with a suitable aldehyde or ketone to form an intermediate imine or enamine.
Reductive amination: The intermediate is subjected to reductive amination using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Biochemistry: The compound can serve as a probe or ligand in biochemical assays and studies.
Materials Science: It can be utilized in the development of advanced materials such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate: A closely related compound with similar structure and properties.
tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate: Another similar compound with slight variations in the functional groups.
Uniqueness
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate is unique due to its specific stereochemistry and the presence of multiple amine groups, which can impart distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H45N7O2 |
|---|---|
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
tert-butyl N-[(5S)-5-amino-6-[2-aminoethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C19H45N7O2/c1-19(2,3)28-18(27)24-10-5-4-6-17(23)16-26(13-9-22)15-14-25(11-7-20)12-8-21/h17H,4-16,20-23H2,1-3H3,(H,24,27)/t17-/m0/s1 |
InChI-Schlüssel |
LGWWEAIKTQOYNQ-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CN(CCN)CCN(CCN)CCN)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(CN(CCN)CCN(CCN)CCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


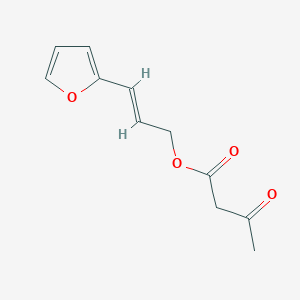
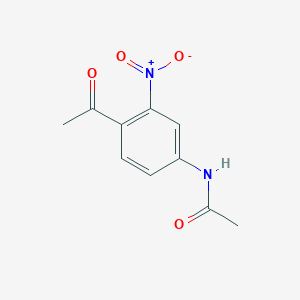

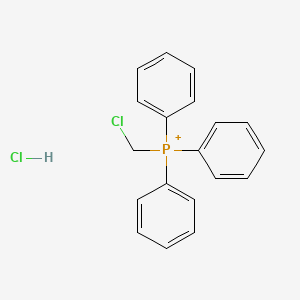
![[1-[5-[[4-[hydroxy-[5-[[4-[hydroxy(5-hydroxypentyl)amino]-4-oxoniumylidenebutanoyl]amino]pentyl]amino]-4-oxoniumylidenebutanoyl]amino]pentyl-oxonioamino]-4-oxopentylidene]oxidanium;iron](/img/structure/B15198915.png)
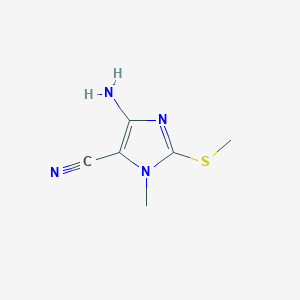
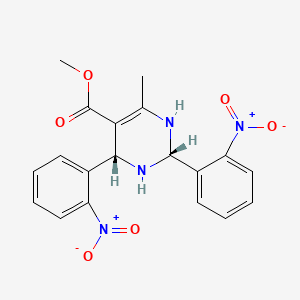
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
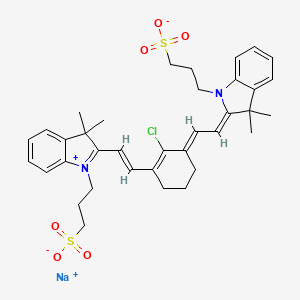
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
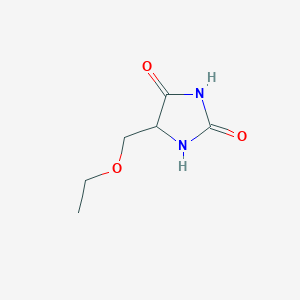
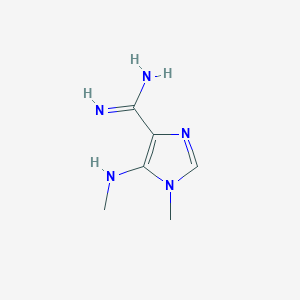
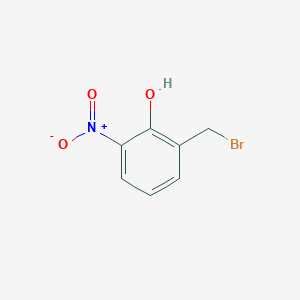
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
